MGAT5 -

MGAT5

Catalog Number: EVT-243646
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MGAT5 is classified as a glycosyltransferase enzyme, specifically falling under the family of enzymes that facilitate the addition of sugars to other molecules. The gene encoding this enzyme is located on chromosome 2 in humans and has been associated with various biological functions and disease states, particularly in cancer progression and immune response modulation .

Synthesis Analysis

Methods of Synthesis

The synthesis of MGAT5 involves several biochemical techniques that focus on its enzymatic activity. The enzyme can be synthesized in vitro using recombinant DNA technology, where the MGAT5 gene is cloned into an expression vector and introduced into host cells (such as bacteria or mammalian cells) for protein expression.

Technical Details

  1. Cloning: The MGAT5 gene is amplified using polymerase chain reaction (PCR) and cloned into an appropriate expression vector.
  2. Expression: The vector is transfected into host cells, which are then cultured under conditions that promote protein expression.
  3. Purification: Following expression, MGAT5 can be purified using affinity chromatography techniques that exploit tags added during cloning.
  4. Activity Assays: The activity of MGAT5 can be measured using high-performance liquid chromatography (HPLC) to analyze the products formed during glycosylation reactions .
Molecular Structure Analysis

Structure

The molecular structure of MGAT5 reveals a complex arrangement typical of glycosyltransferases, featuring a catalytic domain that facilitates substrate binding and catalysis. The enzyme's active site is designed to accommodate both the nucleotide sugar donor (UDP-N-acetylglucosamine) and the acceptor glycan substrate.

Data

  • Molecular Weight: Approximately 60 kDa.
  • Structure Determination: X-ray crystallography has been employed to elucidate the three-dimensional structure of MGAT5, providing insights into its catalytic mechanism and substrate specificity.
Chemical Reactions Analysis

Reactions

MGAT5 catalyzes specific reactions involving the transfer of N-acetylglucosamine residues to oligosaccharides. The primary reaction can be summarized as follows:

UDP N acetylglucosamine+N glycanN acetylglucosaminylated N glycan+UDP\text{UDP N acetylglucosamine}+\text{N glycan}\rightarrow \text{N acetylglucosaminylated N glycan}+\text{UDP}

Technical Details

  • Substrates: UDP-N-acetylglucosamine serves as the sugar donor, while biantennary N-glycans act as acceptors.
  • Conditions: Optimal activity is observed at physiological pH and temperature, typically around 37°C.
Mechanism of Action

Process

The mechanism by which MGAT5 modifies N-glycans involves several steps:

  1. Substrate Binding: The enzyme binds to both UDP-N-acetylglucosamine and the acceptor glycan.
  2. Nucleophilic Attack: A nucleophilic attack occurs at the anomeric carbon of the sugar donor by the hydroxyl group on carbon 6 of the mannose residue in the acceptor.
  3. Product Release: After transferring the sugar moiety, UDP is released along with the modified glycan.

Data

Studies have shown that alterations in MGAT5 activity can significantly impact immune responses by modulating glycan structures on cell surfaces .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in aqueous buffers commonly used in biochemical assays.
  • Stability: The enzyme exhibits stability under physiological conditions but may denature at extreme pH levels or high temperatures.

Chemical Properties

  • pH Optimum: Typically around 7.0–7.5.
  • Temperature Stability: Active at temperatures up to 45°C but may lose activity if exposed for prolonged periods.
Applications

Scientific Uses

MGAT5 has significant implications in various fields:

  • Cancer Research: Its role in promoting tumor growth through altered glycosylation patterns makes it a target for therapeutic interventions.
  • Immunology: Understanding how MGAT5 modifies glycoproteins can provide insights into immune cell signaling and function.
  • Biotechnology: Utilized in recombinant protein production where specific glycosylation patterns are required for biological activity.
Structural Biology of MGAT5

Crystallographic Characterization of MGAT5 Luminal Domain

X-ray Diffraction Analysis of MGAT5-Substrate Complexes

The catalytic luminal domain of human MGAT5 (residues T121-L741) has been resolved via X-ray crystallography, revealing atomic-level details of its substrate-binding mechanisms. Key structural insights derive from the 1.96 Å resolution structure (PDB ID: 6YJU), which captures MGAT5 in complex with UDP and the synthetic pentasaccharide acceptor M592 (a truncated analog of the natural N-glycan NGA2) [1] [7]. This structure demonstrates that the UDP-binding pocket is formed by a conserved Rossmann-fold motif, while the acceptor substrate binds within a groove defined by two accessory domains. Notably, M592 engages MGAT5 via hydrogen bonds between its GlcNAcβ1-2Manα1-6Man branch and residues Tyr472, Arg536, and Glu519. The Lys329-Ile345 loop truncation in this construct was essential for crystallization, as this flexible region impedes lattice formation in full-length enzymes [1] [7].

Table 1: Structural Parameters of MGAT5 Complexes

PDB IDResolution (Å)Bound LigandsKey Structural Features
6YJU1.96UDP, M592 pentasaccharideCatalytic groove with aromatic clamp (Phe458/Phe517)
Apo form1.90NoneOpen conformation; disordered Lys329-Ile345 loop

Conformational Dynamics of the Catalytic GT-B Fold

MGAT5 adopts a GT-B fold comprising two juxtaposed Rossmann-like domains (N-terminal and C-terminal), flanked by two accessory domains that stabilize substrate recognition [7]. Unlike other mammalian GlcNAc transferases (e.g., MGAT1, MGAT2), MGAT5 lacks the canonical DXD metal-binding motif, rendering it metal-ion independent [7] [9]. Molecular dynamics simulations reveal that UDP-GlcNAc binding triggers a conformational shift from an "open" to a "closed" state, positioning the donor sugar near the acceptor’s α1-6 mannose branch [7]. This transition is facilitated by hinge-like motions in the inter-domain linker regions (residues G337-P339 and E606-H627), which reduce solvent accessibility of the active site. Disulfide bonds (e.g., Cys172-Cys338 and Cys372-Cys626) further constrain structural flexibility, ensuring precise orientation of catalytic residues [7].

Catalytic Mechanism and Substrate Specificity

Role of Aromatic Residues in α1-6 Mannose Branch Recognition

Substrate specificity for the α1-6 mannose branch is governed by a hydrophobic "aromatic clamp" formed by Phe458 and Phe517. These residues sandwich the Manα1-6Manβ1-4GlcNAc segment of acceptor glycans, positioning the 6-OH group of the α1-6-linked mannose for nucleophilic attack on the anomeric carbon of UDP-GlcNAc [7] [9]. Mutagenesis studies confirm that Phe458Ala/Gly substitutions abolish activity by disrupting van der Waals contacts with the acceptor, while Phe517Leu reduces catalytic efficiency by 90% due to impaired glycan stacking [7]. The catalytic base Glu519 deprotonates the mannose 6-OH group, enabling nucleophilic displacement of UDP. Kinetic analyses reveal low affinities for both substrates (KmUDP-GlcNAc = 1.6–3.5 mM; Kmacceptor = 0.27 mM), necessitating high local enzyme concentrations in the Golgi for efficient catalysis [7] [9].

Structural Basis for Inhibition by Competing Enzymes (e.g., MGAT3)

MGAT3 (β1,4-mannosyl-glycoprotein 4-β-N-acetylglucosaminyltransferase) antagonizes MGAT5 by adding a "bisecting" GlcNAc residue to the β1-4-linked mannose core of N-glycans. This modification sterically blocks MGAT5’s access to the α1-6 mannose branch [6] [10]. Structural analyses demonstrate that the bisecting GlcNAc forces the α1-6 mannose arm into a "flip-back" conformation, where it rotates 180° toward the chitobiose core. This reorientation clashes with MGAT5’s aromatic clamp, preventing productive binding [6] [10]. Additionally, the bisecting GlcNAc obstructs MGAT5’s catalytic groove through direct steric hindrance, reducing substrate affinity by >20-fold. This inhibition is unidirectional, as MGAT5 activity does not impede MGAT3 [10].

Table 2: MGAT5 vs. MGAT3 Structural and Functional Interplay

FeatureMGAT5MGAT3Consequence of Interaction
Catalytic Productβ1-6 GlcNAc branch on α1-6 mannoseBisecting β1-4 GlcNAc on β-mannoseMGAT3 product sterically blocks MGAT5 binding
Key Recognition MotifAromatic clamp (Phe458/Phe517)Hydrophobic pocket (Phe241/Trp252)Independent substrate binding
Structural EffectExtended α1-6 antennaeCompacted glycan conformation"Flip-back" of α1-6 branch prevents MGAT5 action

Key Compound List

  • MGAT5 (α-1,6-mannosylglycoprotein 6-β-N-acetylglucosaminyltransferase)
  • UDP-GlcNAc (Uridine diphosphate N-acetylglucosamine)
  • MGAT3 (β-1,4-mannosyl-glycoprotein 4-β-N-acetylglucosaminyltransferase)
  • GlcNAc (N-acetylglucosamine)
  • M592 (Biantennary pentasaccharide acceptor)

Properties

Product Name

MGAT5

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